molecular formula C8H5Br2F3O B8459387 2,6-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol

2,6-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No. B8459387
M. Wt: 333.93 g/mol
InChI Key: CCDOMGPZOPBDII-UHFFFAOYSA-N
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Patent
US09199994B2

Procedure details

This compound was made as described above for Intermediate 7, 1-(2,6-dibromophenyl)-2,2,2-trifluoroethanol, starting with 1-(2,5-dibromophenyl)-2,2,2-trifluoroethanone to provide a light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(2,5-dibromophenyl)-2,2,2-trifluoroethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1C=CC=C(Br)C=1C(O)C.BrC1C=CC=C(Br)C=1C(O)C(F)(F)F.[Br:26][C:27]1[CH:32]=[CH:31][C:30]([Br:33])=[CH:29][C:28]=1[C:34](=[O:39])[C:35](F)(F)F>>[Br:26][C:27]1[CH:32]=[CH:31][C:30]([Br:33])=[CH:29][C:28]=1[CH:34]([OH:39])[CH3:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)C(C(F)(F)F)O
Step Three
Name
1-(2,5-dibromophenyl)-2,2,2-trifluoroethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Br)C(C(F)(F)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide a light yellow oil

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C=C1)Br)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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